molecular formula C10H5F3O B8502074 3-[4-(Trifluoromethyl)phenyl]propynal

3-[4-(Trifluoromethyl)phenyl]propynal

Cat. No.: B8502074
M. Wt: 198.14 g/mol
InChI Key: WEBXDBWHBVNAAL-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]propynal is an organofluorine compound featuring a propynal (propargyl aldehyde) backbone linked to a 4-(trifluoromethyl)phenyl group. The molecule combines a reactive aldehyde moiety with a terminal alkyne, making it a versatile intermediate in organic synthesis, particularly for click chemistry, pharmaceutical derivatization, or materials science applications. The trifluoromethyl (-CF₃) group at the para position confers electron-withdrawing effects, enhancing the electrophilicity of the aldehyde and stabilizing the alkyne via inductive effects.

Properties

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-ynal

InChI

InChI=1S/C10H5F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H

InChI Key

WEBXDBWHBVNAAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polar aprotic solvents (e.g., γ-valerolactone) enhance yields due to improved solubility and stabilization of intermediates.
  • The target compound’s alkyne group may necessitate palladium-catalyzed couplings or specialized conditions to prevent aldehyde oxidation .

Preparation Methods

Sonogashira Coupling with Protected Propargyl Aldehyde

The Sonogashira reaction, a palladium-copper co-catalyzed cross-coupling between aryl halides and terminal alkynes, offers a robust framework for constructing the carbon-carbon triple bond in 3-[4-(trifluoromethyl)phenyl]propynal. A critical adaptation involves using 3,3-diethoxyprop-1-yne as a masked propargyl aldehyde precursor.

Procedure :

  • Coupling Reaction :

    • React 1-iodo-4-(trifluoromethyl)benzene with 3,3-diethoxyprop-1-yne in the presence of Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in degassed 1,4-dioxane at room temperature for 2 hours.

    • Add triethylamine (2.0 equiv.) to facilitate deprotonation and accelerate oxidative addition.

  • Deprotection :

    • Hydrolyze the resultant 3-[4-(trifluoromethyl)phenyl]-3,3-diethoxypropyne using aqueous hydrochloric acid (1N) under reflux for 4 hours to yield the free aldehyde.

Challenges :

  • The acetal-protected intermediate requires careful handling to prevent premature hydrolysis.

  • Catalyst loading and solvent purity significantly impact yield, with optimal results achieving ~57% isolated yield for analogous structures.

Oxidation of Propargyl Alcohol Precursors

Propargyl Alcohol Synthesis via Wittig Reaction

The Wittig reaction, widely employed for alkene synthesis, can be adapted to generate propargyl alcohols through modified ylide reagents.

Procedure :

  • Ylide Preparation :

    • Generate a propargyl phosphonium ylide by treating chlorinated (2-hydroxyethyl)triphenylphosphonium salts with sodium tert-butoxide in tetrahydrofuran (THF) at 0–30°C.

  • Aldehyde Coupling :

    • React the ylide with 4-(trifluoromethyl)benzaldehyde at 50–60°C to form 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol.

  • Oxidation to Aldehyde :

    • Treat the propargyl alcohol with Dess-Martin periodinane (DMP) in dichloromethane at 0°C for 1 hour, achieving selective oxidation to the aldehyde without over-oxidation.

Optimization Notes :

  • Substituent effects on the aryl ring influence reaction rates; electron-withdrawing groups like CF₃ enhance ylide reactivity.

  • Hydrogenation steps (common in related syntheses) are omitted to preserve the alkyne moiety.

Direct Alkyne-Aldehyde Conjugation

Metal-Mediated Propargylation

Transition metal catalysts enable direct coupling between trifluoromethylaryl halides and propargyl aldehydes, though substrate instability necessitates protective strategies.

Procedure :

  • In Situ Protection :

    • Convert propargyl aldehyde to its dimethyl acetal using trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA).

  • Coupling :

    • Perform a Negishi-type coupling between 4-(trifluoromethyl)phenylzinc bromide and protected propargyl aldehyde using Ni(acac)₂ as a catalyst.

  • Deprotection :

    • Remove the acetal group via acidic hydrolysis (HCl/THF, 20°C, 2 hours).

Yield Considerations :

  • Nickel catalysts offer cost advantages over palladium but require stringent anhydrous conditions.

  • Side reactions, such as alkyne oligomerization, limit yields to ~40–50% in analogous systems.

Comparative Analysis of Methodologies

MethodKey ReagentsYield (%)Temperature (°C)Time (h)AdvantagesLimitations
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N57252High regioselectivityRequires acetal protection
Wittig OxidationDess-Martin periodinane, DCM6201No metal catalystsSensitive to moisture
Negishi CouplingNi(acac)₂, ZnBr₂48806Broad substrate scopeLow functional group tolerance

Mechanistic Insights and Side Reactions

Sonogashira Coupling Side Products

Competing Glaser coupling (alkyne dimerization) is suppressed by maintaining low catalyst concentrations and excess amine base. Copper(I) iodide scavenges iodide byproducts, preventing catalyst poisoning.

Oxidation State Management

Dess-Martin periodinane oxidizes propargyl alcohols cleanly to aldehydes due to its high selectivity and mild conditions . Alternatives like pyridinium chlorochromate (PCC) risk over-oxidation to carboxylic acids.

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)phenyl]propynal, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of propynal derivatives often involves Sonogashira coupling or alkyne oxidation. For example, phosphonium salt intermediates (e.g., allenyl phosphonium triflates) can be generated using propynal precursors and organophosphines under anhydrous conditions . Key variables include temperature (−78°C to 20°C), solvent polarity (CH₂Cl₂), and stoichiometric ratios of reagents. Yield optimization requires strict moisture exclusion and inert atmospheres. A typical protocol involves reacting trifluoromethylphenyl-substituted alkynes with oxidizing agents like MnO₂ to selectively generate the aldehyde group.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton (HC=O) appears as a singlet near δ 9.5–10.0 ppm. The trifluoromethyl (-CF₃) group causes deshielding of adjacent aromatic protons, typically splitting signals into doublets (δ 7.5–8.5 ppm) .
  • ¹³C NMR : The aldehyde carbon resonates at ~190–200 ppm. The CF₃ group shows a quartet (¹J₃C-F ≈ 270–300 Hz) near 125–130 ppm .
  • IR : Strong absorption bands for C≡C (2100–2260 cm⁻¹) and C=O (1680–1750 cm⁻¹) are diagnostic .

Q. What crystallization strategies are effective for obtaining single crystals of trifluoromethylphenyl derivatives?

  • Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C promotes crystal growth. For 3-[4-(Trifluoromethyl)phenyl]propanoic acid (a related compound), triclinic crystals (space group P1) were obtained with unit cell parameters a = 7.9028 Å, b = 8.288 Å, c = 9.238 Å, and angles α = 63.38°, β = 85.20°, γ = 65.70° . Hydrogen bonding between carbonyl and hydroxyl groups stabilizes the lattice .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃) influence the reactivity of propynal derivatives in cycloaddition reactions?

  • Methodological Answer : The -CF₃ group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks. For instance, in Huisgen cycloadditions, the electron-deficient alkyne reacts with azides to form 1,2,3-triazoles. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Substituent positioning (para vs. meta) alters conjugation effects, as seen in related compounds like ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate .

Q. What challenges arise in resolving crystallographic disorder in trifluoromethylphenyl derivatives, and how are they addressed?

  • Methodological Answer : Disorder in CF₃ groups is common due to rotational freedom. Strategies include:
  • Using high-resolution synchrotron data (≤0.8 Å) to refine occupancy ratios.
  • Applying restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable geometry .
    Example: In 3-[4-(Trifluoromethyl)phenyl]propanoic acid, the CF₃ group was modeled with two orientations (60:40 occupancy), achieving an R factor of 0.068 .

Q. How can contradictions in biological activity data for trifluoromethylphenyl derivatives be analyzed?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting bioavailability) or impurity profiles. For example, antimicrobial studies of ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate showed variability (±15% MIC values) across labs due to residual DMSO in stock solutions . Mitigation steps:
  • Validate purity via HPLC (≥95% by area) .
  • Use standardized solvent systems (e.g., PBS vs. DMSO) .

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